1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves a multi-step process. One common method includes the following steps:
Formation of Pyrazoline: The initial step involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form pyrazoline.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization under conventional heating to yield the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to bind to human estrogen alpha receptor (ERα), exhibiting binding affinity close to that of native ligands.
Pathways Involved: By binding to ERα, the compound can modulate estrogen signaling pathways, potentially leading to anti-tumor effects in estrogen receptor-positive breast cancer cells.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar structural features but different biological activities.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl methanol: A related compound with a methanol group instead of additional pyrazolyl groups.
Uniqueness: 1-(4-Fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole stands out due to its unique combination of fluorophenyl and methylpyrazolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1006348-87-3 |
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Molecular Formula |
C17H15FN6 |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H15FN6/c1-22-10-12(8-19-22)16-7-17(13-9-20-23(2)11-13)24(21-16)15-5-3-14(18)4-6-15/h3-11H,1-2H3 |
InChI Key |
NMAAFBKUUBRECL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2C3=CC=C(C=C3)F)C4=CN(N=C4)C |
Origin of Product |
United States |
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